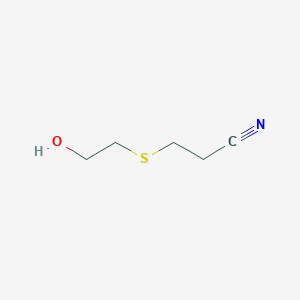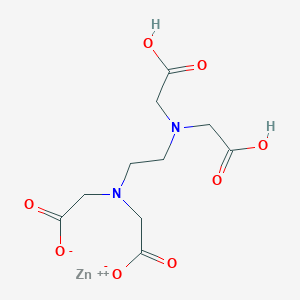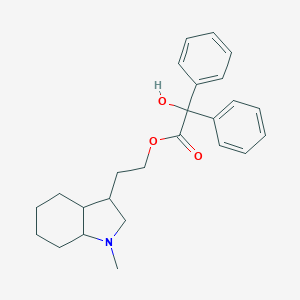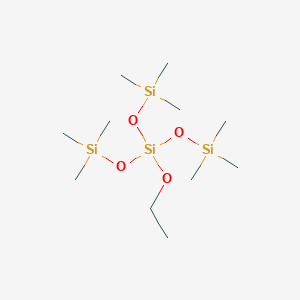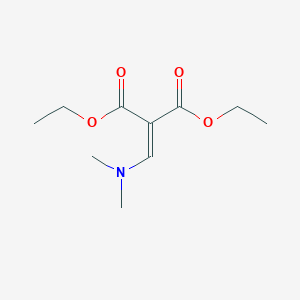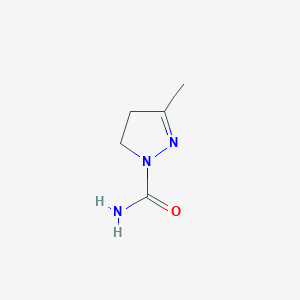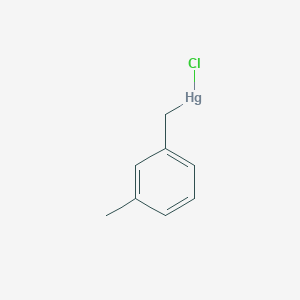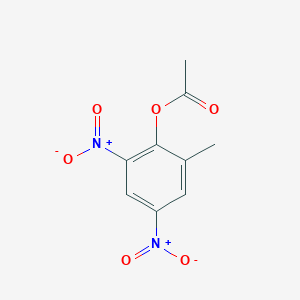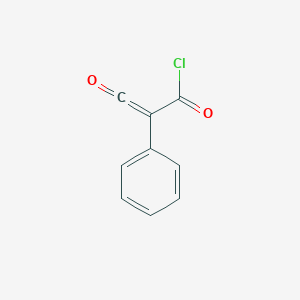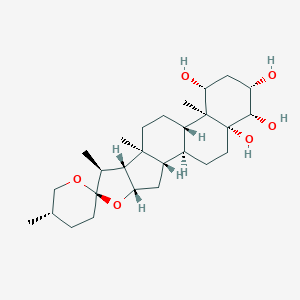
4-Propylresorcinol
Übersicht
Beschreibung
4-Propylresorcinol is a chemical compound with the formula C9H12O2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of alkylresorcinols, such as 4-Propylresorcinol, is derived from acyl-CoA and malonyl-CoA by the action of an enzymatic complex of polyketide synthase type III . Cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds .Molecular Structure Analysis
The molecular formula of 4-Propylresorcinol is C9H12O2. It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .Wissenschaftliche Forschungsanwendungen
Cyanobacterial Alkylresorcinols
- Summary of Application: Alkylresorcinols are amphiphilic metabolites produced by both prokaryotes and eukaryotes, including cyanobacteria. They are known for their diverse biological activities .
- Methods of Application: Cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds. These convergent pathways intersect by sharing biosynthetic elements which lead to common structural motifs .
- Results or Outcomes: The study provides an overview of the diversity and distribution of alkylresorcinol-generating biosynthetic gene clusters in cyanobacteria and highlights opportunities for discovery of novel alkylresorcinol scaffolds .
Antitumor Activity of Dimethoxytolyl Propylresorcinol
- Summary of Application: Dimethoxytolyl propylresorcinol (UP302), a natural compound extracted from Dianella ensifolia, has been found to have antitumor activity in leukemia cells .
- Methods of Application: The study investigated the antitumor effect of UP302 in leukemia by examining the cell cycle, apoptosis, reactive oxygen species levels (ROS) production, and changes in mitochondrial membrane potential .
- Results or Outcomes: UP302 inhibited the growth of leukemia cells both in vivo and in vitro and exerted a proapoptotic effect on MV411 and K562 cells. Furthermore, UP302 promoted autophagy in MV411 and K562 cells .
Biosynthesis of Cyanobacterial Alkylresorcinols
- Summary of Application: Cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds. These convergent pathways intersect by sharing biosynthetic elements which lead to common structural motifs .
- Methods of Application: The study provides an overview of the diversity and distribution of alkylresorcinol-generating biosynthetic gene clusters in cyanobacteria .
- Results or Outcomes: The research highlights opportunities for discovery of novel alkylresorcinol scaffolds .
Bacterial Dialkylresorcinol Compounds
- Summary of Application: This review summarizes the research of bacterially produced dialkylresorcinols (DARs), including their chemical structures, biosynthesis, biological activity, detection, and structure elucidation .
- Methods of Application: The study discusses the clustering and distribution of the DAR biosynthesis gene clusters (BGC) that has been identified in more than 100 genomes from taxonomically distinct bacteria .
- Results or Outcomes: The research provides an overview of the DAR-related research during the last 40 years .
Bioregulators in the Superorganism
- Summary of Application: Alkylresorcinols have been studied for their role as regulatory mediators in the axis “microbiota–adipose tissue .
- Methods of Application: The study involved qualitative and quantitative analysis of alkylresorcinol pools in the intestine and in the blood, as well as their correlations with the level of tryptophan metabolites in feces, indicators of the diversity of intestinal microbiota, and clinical and laboratory data .
- Results or Outcomes: The research suggests that alkylresorcinols may play a role as bioregulators in the superorganism .
Antifungal Activity
- Summary of Application: The first described bacterially produced dialkylresorcinol was 2-n-hexyl-5-n-propylresorcinol (DB-2073) from Pseudomonas sp. B-9004, which has been identified during an antifungal screening program .
- Methods of Application: The study involved the incorporation of radiolabeled acetate into the dialkylresorcinol moiety and presumed that orsellinic acid is a precursor for the dialkylresorcinol .
- Results or Outcomes: The research provides insights into the biosynthesis of dialkylresorcinols and their potential antifungal activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)6-9(7)11/h4-6,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDHQJFHXLBJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172402 | |
| Record name | 4-Propylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylresorcinol | |
CAS RN |
18979-60-7 | |
| Record name | 4-Propylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P36AAK2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




